Butyl(2-phenylethyl)amine

Vue d'ensemble

Description

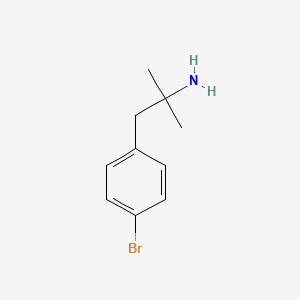

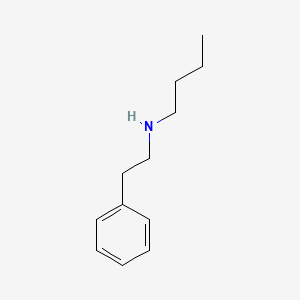

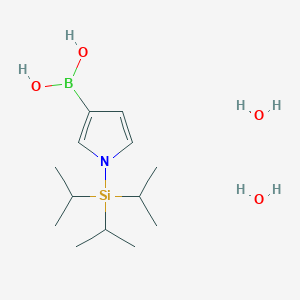

Butyl(2-phenylethyl)amine is a chemical compound with the formula C12H19N . It is also known as N-butyl(2-phenylethyl)amine .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . Another method involves the nucleophilic substitution (S N 2) reactions of alkyl halides with ammonia or other amines .Molecular Structure Analysis

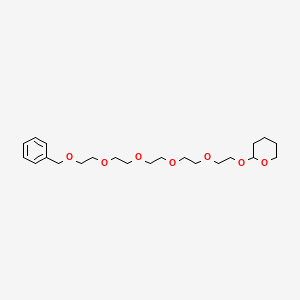

The molecular structure of this compound consists of a butyl group (C4H9) and a phenylethyl group (C8H10) attached to a nitrogen atom . The molecular weight of this compound is 177.2860 .Chemical Reactions Analysis

Amines like this compound can undergo a variety of chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides . They can also be involved in reductive amination reactions with aldehydes or ketones .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Butyl(2-phenylethyl)amine derivatives have been explored for their catalytic properties in organic synthesis. For instance, Butyldimethyl(1-phenylethyl)ammonium bromide has been identified as an efficient catalyst in the synthesis of α-amino phosphonates. This catalyst facilitates a three-component reaction involving an aldehyde, aromatic amine, and trimethylphosphite, leading to high-yield products in organic chemistry (Reddy et al., 2005).

Role in Antioxidant Chemistry

This compound and its derivatives play a significant role in the study of antioxidants. These compounds, including variations like N,N′-diphenyl-1,4-phenylenediamine, have been subject to electrochemical and spectroscopic studies, particularly in the context of their application in the rubber industry. These studies help understand the oxidation processes and the stability of these compounds (Rapta et al., 2009).

Marine Biology and Pharmacology

In marine biology, compounds like convolutamines, which include (2-phenylethyl)amine alkaloids, have been isolated from marine organisms like the Floridian marine bryozoan Amathia convoluta. These compounds exhibit interesting biological activities, such as inhibiting cell division in fertilized sea urchin eggs, hinting at their potential pharmacological applications (Kamano et al., 1999).

Green Chemistry

This compound derivatives are also being studied in green chemistry applications. A study focused on the protection of secondary amine in the substituted pyrazole derivative using green catalysts like Polyethylene glycols-400 and Di-tert-butyl dicarbonate. This research contributes to the development of environmentally friendly synthetic methods in chemistry (2020).

Stereochemistry

Research into the stereochemistry of compounds like N-alpha-Phenylethyl-t-butylsulfinamide, derived from this compound, helps in understanding molecular stereochemistry. Such studies involve determining the absolute configuration and predominant conformations of diastereomers, which are crucial in the development of stereochemically pure pharmaceuticals (Petrovic et al., 2008).

Mécanisme D'action

Target of Action

Butyl(2-phenylethyl)amine is a derivative of phenethylamine, a compound that has a wide presence in nature and plays a significant role in various biochemical processes . The primary targets of phenethylamine derivatives are often neurotransmitter receptors, such as dopamine, norepinephrine, and epinephrine receptors . These receptors play a critical role in voluntary movement, stress, and mood regulation .

Mode of Action

This change can activate or inhibit the receptor’s function, leading to a cascade of downstream effects .

Biochemical Pathways

Phenethylamine, and by extension, this compound, is involved in several biochemical pathways. It is synthesized from the amino acid phenylalanine through the action of the enzyme aromatic L-amino acid decarboxylase . Once synthesized, it can act as a neurotransmitter in the central nervous system .

Pharmacokinetics

Phenethylamine, the parent compound, is known to be rapidly metabolized and has a short half-life .

Result of Action

The result of this compound’s action would depend on the specific receptors it targets and the downstream effects of these interactions. Given its structural similarity to phenethylamine, it may have psychoactive effects, influencing mood and cognition .

Action Environment

The action of this compound, like other biogenic amines, can be influenced by various environmental factors. These include the presence of other competing substances, the pH of the environment, and the presence of enzymes that can metabolize the compound .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-phenylethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMJWWMDMSQIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)

![1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone](/img/structure/B3118058.png)